N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
Chemical Structure and Properties The compound N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS: 393572-22-0) features a 1,3,4-thiadiazole core substituted at position 5 with a benzylsulfanyl group and at position 2 with a 4-(dimethylsulfamoyl)benzamide moiety. Its molecular formula is C₁₈H₁₈N₄O₃S₃, with a molecular weight of 434.6 g/mol . These structural attributes position it within a class of sulfonamide-thiadiazole hybrids, which are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-22(2)28(24,25)15-10-8-14(9-11-15)16(23)19-17-20-21-18(27-17)26-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYFXABWSBMFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide generally involves the following steps:
Formation of 5-(benzylsulfanyl)-1,3,4-thiadiazole: : This can be synthesized from the reaction of thiosemicarbazide with benzyl chloride in the presence of a base, such as sodium hydroxide.
Coupling with 4-(dimethylsulfamoyl)benzoic acid: : The 5-(benzylsulfanyl)-1,3,4-thiadiazole is then coupled with 4-(dimethylsulfamoyl)benzoic acid under dehydrating conditions, often using reagents like EDC (ethyl-(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the production process is optimized for cost-effectiveness and yield. Large-scale reactions may utilize automated flow systems, continuous stirring, and stringent control over temperature and pH to ensure consistent quality of the product.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various reactions due to its diverse functional groups:
Oxidation: : The sulfur atom in the thiadiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: : The compound can be reduced by agents like lithium aluminum hydride, targeting the carbonyl groups to yield corresponding alcohols.
Substitution: : The benzylsulfanyl group can be substituted by nucleophiles in the presence of a strong base like sodium hydride, resulting in the formation of a wide array of derivatives.
Scientific Research Applications
This compound finds applications across various scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe to study enzyme activities, especially those related to sulfur metabolism.
Medicine: : Investigated for its potential as an antibacterial and antifungal agent due to its unique structural features.
Industry: : Serves as a building block in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites, particularly those involved in sulfur metabolism.
Pathways: : Modulates biological pathways by acting on specific enzymes, leading to altered metabolic states in cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*XLogP3: Predicted partition coefficient (lipophilicity).
†Estimated based on benzylsulfanyl group contribution.
‡Estimated using substituent contributions.
Key Observations
Lipophilicity Trends: The chlorophenyl-substituted analog (571954-39-7) exhibits higher XLogP3 (3.6) due to the electron-withdrawing Cl atom enhancing hydrophobic interactions . The target compound’s XLogP3 (~3.1) is intermediate, balancing solubility and membrane permeability .
Biological Activity: Antioxidant Activity: Compound 9g demonstrated potent ABTS radical scavenging (IC₅₀: 12 µM), attributed to electron-donating groups (hydroxy-methoxy) stabilizing radicals . The target compound’s dimethylsulfamoyl group may reduce antioxidant efficacy compared to phenolic analogs. Anticancer Activity: Compound 7c showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8 µM), likely due to acrylamido-mediated apoptosis . The target compound’s benzylsulfanyl group may confer distinct binding interactions with cellular targets.
Synthetic Yields: Analogs in (e.g., 9g, 9h) were synthesized with yields of 53–68%, comparable to typical thiadiazole derivatives.
Pharmacokinetic and Solubility Considerations
- Sulfonamide Solubility: Sulfamoyl groups in the target compound and analogs (e.g., 571954-39-7) enhance water solubility compared to non-sulfonylated thiadiazoles. highlights sulfonamide derivatives’ variable solubility in polar solvents, influenced by substituent electronic effects .
- Metabolic Stability : The dimethylsulfamoyl group in the target compound may resist enzymatic hydrolysis better than acetylated or propionylated analogs (e.g., ), improving bioavailability .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, potential mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole moiety linked to a dimethylsulfamoyl-benzamide structure. The synthesis of similar thiadiazole derivatives often involves multi-step organic reactions, including heterocyclization processes and modifications of the benzyl group .
Antibacterial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit notable antibacterial properties. Specifically, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl] compounds have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming standard antibiotics like norfloxacin and ciprofloxacin . The structure-activity relationship indicates that the presence of the benzyl unit and the nature of the sulfur linker significantly influence antibacterial efficacy.
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl] | Staphylococcus aureus | 0.5 µg/mL |
| N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl] | Staphylococcus epidermidis | 0.75 µg/mL |
| Norfloxacin | Staphylococcus aureus | 1 µg/mL |
| Ciprofloxacin | Staphylococcus epidermidis | 1 µg/mL |
The antibacterial mechanism of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways . Additionally, the compound's ability to inhibit specific enzymes may contribute to its effectiveness against various bacterial strains.
Case Studies
A study evaluating a series of thiadiazole derivatives highlighted their promising activity against Staphylococcus species. The results indicated that modifications in the benzyl group could enhance the compounds' affinity for bacterial targets . Another investigation into structure-activity relationships revealed that certain substitutions on the thiadiazole ring significantly increased antibacterial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
